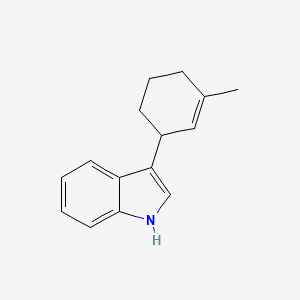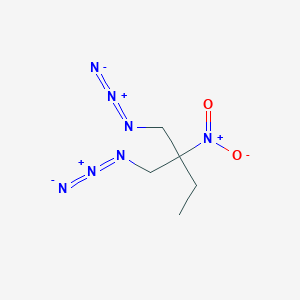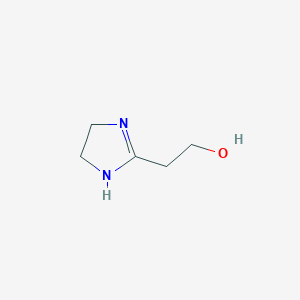![molecular formula C15H17BrO3 B12558949 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- CAS No. 149555-96-4](/img/structure/B12558949.png)
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound features a benzopyran core with a 6-bromohexyl group attached via an ether linkage at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- typically involves the following steps:
Starting Material: The synthesis begins with 2H-1-Benzopyran-2-one (coumarin).
Bromination: The coumarin is brominated to introduce a bromine atom at the desired position.
Etherification: The brominated coumarin is then reacted with 6-bromohexanol in the presence of a base (such as potassium carbonate) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the 6-bromohexyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): Known for its antioxidant and anti-inflammatory properties.
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Exhibits antimicrobial and antifungal activities.
Auraptene (7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-1-benzopyran-2-one): Studied for its anticancer and neuroprotective effects.
Uniqueness
2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate for the synthesis of novel compounds with diverse applications.
Properties
CAS No. |
149555-96-4 |
|---|---|
Molecular Formula |
C15H17BrO3 |
Molecular Weight |
325.20 g/mol |
IUPAC Name |
7-(6-bromohexoxy)chromen-2-one |
InChI |
InChI=1S/C15H17BrO3/c16-9-3-1-2-4-10-18-13-7-5-12-6-8-15(17)19-14(12)11-13/h5-8,11H,1-4,9-10H2 |
InChI Key |
XXDDEACWRJYAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)


![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)

